Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride
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Overview
Description
Ethyl 2-(aminomethyl)butanoate hydrochloride is a chemical compound . It has the empirical formula C7H16ClNO2 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride were not found, a synthetic process of a similar compound, 2-dimethylaminoethyl chloride hydrochloride, has been reported . This process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Chemical Reactions Analysis
Amines, which are present in the structure of this compound, are known to react with acid chlorides and sulfonyl groups . They can also form imine compounds with aldehydes and ketones .Scientific Research Applications
Chemical and Sensory Characteristics in Wines
Gammacurta et al. (2018) explored the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, identifying it as a potential marker of lactic acid bacteria esterase activity. The study, conducted on various French wines, found the R enantiomer of this ester predominantly in red and white wines. However, the concentrations in wines were considerably below the detection threshold, suggesting no significant direct effect on fruity aroma modulation (Gammacurta et al., 2018).
Biosynthesis in Apples
Rowan et al. (1996) studied the biosynthesis of 2-methylbutanoate esters in apples. They found that ethyl 2-methylbutanoate is a key contributor to fruit aroma, with significant differences in products and distributions between apple cultivars (Rowan et al., 1996).
Contribution to Wine Aromas
Lytra et al. (2014) analyzed the enantiomers of ethyl 2-methylbutanoate in wines, noting the almost exclusive presence of the S-enantiomeric form. Their sensory analysis revealed that ethyl (2S)-2-methylbutanoate enhances the perception of fruity aromas in wines (Lytra et al., 2014).
Synthesis and Antiviral Activity
Ivashchenko et al. (2014) synthesized new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids. Their study explored the antiviral activities of these compounds, although they were found not to be active against bovine viral diarrhea virus, hepatitis C virus, and influenza A/Aichi/2/69 (H3N2) (Ivashchenko et al., 2014).
Antitumor Activity
Xiong et al. (2009) synthesized a series of amino acid ester derivatives containing 5-fluorouracil. Their in vitro antitumor activity tests showed significant inhibitory effects against certain cancer cell lines (Xiong et al., 2009).
Antiarrhythmic Properties
Eckstein et al. (1988) synthesized theophyllinyl-7'-ethyl derivatives of 2-aminobutanol, including (R)(-) 2-N-theophyllinyl-7'-ethyl amino-1-butanol hydrochlorides, demonstrating antiarrhythmic properties in experimental models (Eckstein et al., 1988).
Synthesis of Herbicide Carfentrazone-ethyl
Fan et al. (2015) developed a new synthetic method for the herbicide carfentrazone-ethyl, employing ethyl acrylate to replace ethyl 3-hydroxy-2-methylenebutanoate. This method offers advantages in terms of mild conditions and efficiency (Fan et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride were not found, research on similar compounds, such as substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids, has shown promising antiviral properties . This suggests potential future directions in the development of antiviral drugs .
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)8(9,5-10)6(2)3;/h6H,4-5,10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRFWHKBANCENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)(C(C)C)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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